

Check Availability & Pricing

Technical Support Center:

Compound of Interest

Compound Name: Nystatin A2

Cat. No.: B3329963

Welcome to the technical support center for the application of **Nystatin A2**. This resource is designed for researchers, scientists, and drug developme electrophysiology.

Important Initial Clarification: The primary and well-documented mechanism of Nystatin is to bind to sterols (chiefly ergosterol in fungi) in the cell mem patch-clamp technique, to gain electrical access to a cell's interior without causing the complete rupture and intracellular dialysis associated with conv

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular mechanism of action for Nystatin A2?

Nystatin A2, a polyene antibiotic, functions by binding to sterols within a cell's plasma membrane.[3] In fungal cells, it has a high affinity for ergostero which upsets the cell's osmotic balance and ultimately leads to cell death by lysis.[1][3][6] While its affinity for cholesterol in mammalian cells is lower,

Q2: How can Nystatin A2 be used to access a cell's interior without causing complete rupture?

This is achieved through a specialized electrophysiology technique called the Nystatin-perforated patch-clamp.[4][5] In this method, Nystatin is include pores are permeable to small monovalent ions (e.g., Na+, K+, Cl-), allowing for electrical access to the cell, but are impermeable to larger molecules

Q3: What is the main advantage of the Nystatin-perforated patch technique over conventional whole-cell recording?

The primary advantage is the preservation of the cell's endogenous intracellular environment.[5][9] In conventional whole-cell patch-clamp, the memb cascades. The perforated patch technique minimizes this washout, providing a more physiologically stable and often longer-lasting recording.[5][8]

Q4: Can Nystatin A2 treatment inadvertently activate cellular signaling pathways?

Yes. Nystatin can cause alterations in the microstructure of lipid rafts by interacting with membrane cholesterol.[1] This disruption can potentially mod

Q5: What are the best practices for preparing and storing Nystatin A2 solutions for experiments?

Nystatin is sensitive to heat, light, and oxygen, and its aqueous suspensions lose activity relatively quickly.[14][15]

- Stock Solution: Prepare a fresh stock solution daily in DMSO (e.g., 25 mg/mL).[16] This stock should be protected from light by wrapping the vial in
- Working Solution: Just before the experiment, dilute the stock into the pipette solution to the final working concentration (e.g., 100-200 µg/mL).[9][1
- Stability: Use the final pipette solution within 2-4 hours of preparation for best results.[16] Do not autoclave or sterile-filter Nystatin suspensions, as

Quantitative Data Summary

Table 1: Nystatin A2 Solution Preparation for Perforated Patch-Clamp

Check Availability & Pricing

Parameter	Recommendation
Solvent	Dimethyl sulfoxide (DMSO)
Stock Concentration	25 mg/mL in 100% DMSO
Working Concentration	100 - 200 μg/mL
Stock Solution Storage	Prepare fresh daily. Protect from light.
Working Solution Stability	Use within 2-4 hours.

Table 2: Summary of Nystatin's Effects on Eukaryotic Cells

Effect	Cell Type(s)	Con
Cytotoxicity	Human Keratinocytes	Not :
Cytotoxicity	J774 Macrophages	40 μ
Potassium Leakage	Mammalian Kidney Cells	High
Reduced Tissue Damage	Reconstituted Human Oral Epithelium	Not :

Visualizations

Mechanism & Workflow Diagrams

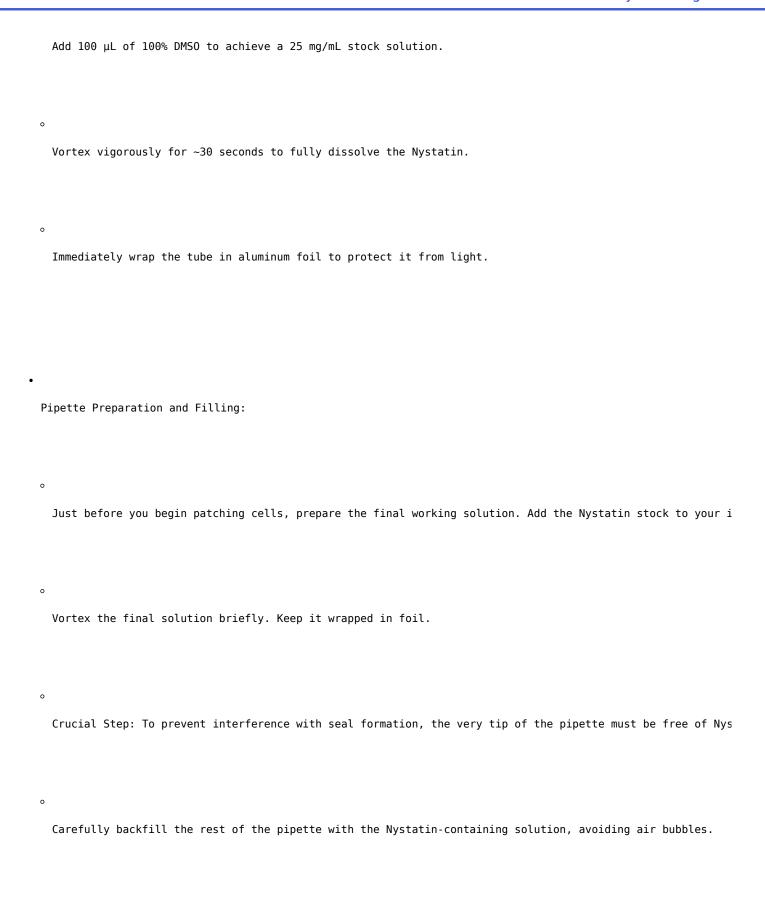
```
digraph "Mechanism_of_Action" {
    graph [rankdir="LR", splines=true, bgcolor="#F1F3F4", fontname="Arial", fontsize=12];
    node [shape=box, style="filled", fontname="Arial", fontsize=10];
    edge [fontname="Arial", fontsize=9];

Nystatin [label="Nystatin A2", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Membrane [label="Binds to Membrane Sterols\n(Ergosterol/Cholesterol)", fillcolor="#FBBC05", fontcolor="#20212-Pore [label="Forms Transmembrane Pores", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Leakage [label="Monovalent Ion Leakage\n(e.g., K+)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Lysis [label="Disruption of Osmotic Balance\n& Cell Lysis", fillcolor="#5F6368", fontcolor="#FFFFFF"];

Nystatin -> Membrane;
Membrane -> Pore;
Pore -> Leakage;
Leakage -> Lysis;
}
```

Caption: Step-by-step workflow for the Nystatin-perforated patch-clamp technique.

Caption: Potential modulation of the Wnt signaling pathway by Nystatin.
Experimental Protocol: Nystatin-Perforated Patch-Clamp
This protocol is adapted from established methodologies for achieving slow whole-cell access while preservin
Materials:
• Nystatin powder (light-sensitive)
• 100% Dimethyl sulfoxide (DMSO)



• Standard intracellular (pipette) solution
• Micro-centrifuge tubes
• Vortex mixer
• Aluminum foil
• Patch-clamp rig with amplifier and data acquisition system
Methodology:
• Stock Solution Preparation (Prepare Fresh Daily):
o Weigh out approximately 2.5 mg of Nystatin in a light-protected micro-centrifuge tube.
0

Check Availability & Pricing

Check Availability & Pricing

Check Availability & Pricing

Issue	Possible Cause(s)
Difficulty obtaining a high-resistance seal	1. Nystatin has diffuse
Perforation is too slow or does not occur	1. Nystatin concentration
Membrane ruptures into conventional whole-cell mode	1. Nystatin concentration
Access resistance remains too high	1. Incomplete perforation
Inconsistent results between experiments	1. Inconsistent Nystati

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Nystatin? [synapse.patsnap.com]
- 4. Perforated Whole-Cell Patch-Clamp Technique: A User's Guide | Springer Nature Experiments [experiments.springernature.com]
- 5. Whole-cell recording using the perforated patch clamp technique PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of activity and toxicity of Nystatin-Intralipid PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scientifica.uk.com [scientifica.uk.com]
- 8. Perforated Whole-Cell Patch-Clamp Recording | Springer Nature Experiments [experiments.springernature.com]
- 9. sophion.com [sophion.com]
- 10. Wnt signaling pathways in biology and disease: mechanisms and therapeutic advances PMC [pmc.ncbi.nlm.nih.gov]
- 11. Wnt signal transduction pathways PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Wnt Pathway: From Signaling Mechanisms to Synthetic Modulators PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Wnt signaling pathway: A comprehensive review PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Nystatin A1 | C47H75NO17 | CID 11286230 PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Nystatin Slow-Whole-Cell [labs.biology.ucsd.edu]
- 17. Novel Nystatin A1 derivatives exhibiting low host cell toxicity and antifungal activity in an in vitro model of oral candidosis PubMed [pubmed.nc
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Support Center: Nystatin A2 Application in Cellular Integrity and Electrophysiology]. BenchChem, [20]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.